(S)-(-)-2-(Diphenylmethyl)pyrrolidine

Catalog No.
S1526775
CAS No.
119237-64-8
M.F
C17H19N
M. Wt
237.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-(-)-2-(Diphenylmethyl)pyrrolidine

CAS Number

119237-64-8

Product Name

(S)-(-)-2-(Diphenylmethyl)pyrrolidine

IUPAC Name

2-benzhydrylpyrrolidine

Molecular Formula

C17H19N

Molecular Weight

237.34 g/mol

InChI

InChI=1S/C17H19N/c1-3-8-14(9-4-1)17(16-12-7-13-18-16)15-10-5-2-6-11-15/h1-6,8-11,16-18H,7,12-13H2

InChI Key

OXOBKZZXZVFOBB-UHFFFAOYSA-N

SMILES

C1CC(NC1)C(C2=CC=CC=C2)C3=CC=CC=C3

Synonyms

(2S)-2-Benzhydrylpyrrolidine; (S)-2-(1,1-Diphenylmethyl)pyrrolidine; (S)-2-Benzhydrylpyrrolidine;

Canonical SMILES

C1CC(NC1)C(C2=CC=CC=C2)C3=CC=CC=C3

Isomeric SMILES

C1C[C@H](NC1)C(C2=CC=CC=C2)C3=CC=CC=C3

The exact mass of the compound (S)-(-)-2-(Diphenylmethyl)pyrrolidine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

(S)-(-)-2-(Diphenylmethyl)pyrrolidine (CAS 119237-64-8) is a highly sterically demanding chiral amine procured primarily as a Chiral Solvating Agent (CSA) for NMR spectroscopy and as a robust organocatalyst precursor . Featuring a bulky diphenylmethyl group at the 2-position, it provides intense steric shielding for asymmetric induction and enantiomeric discrimination. Unlike its widely used hydroxylated analog, diphenylprolinol, this compound lacks a reactive -OH group, making it uniquely suited for highly reactive chemical environments—such as the synthesis of nucleophilic fluorinating reagents or oxidations using Oxone—where unprotected hydroxyls would undergo rapid degradation [1]. Consequently, it is the material of choice for analytical laboratories and process chemists requiring a stable, recoverable, and highly discriminating chiral pyrrolidine scaffold.

Substituting (S)-(-)-2-(Diphenylmethyl)pyrrolidine with generic chiral amines (such as 1-phenylethylamine) or unsubstituted pyrrolidines results in a critical loss of steric bulk, leading to unresolved NMR signals (ΔΔδ < 0.02 ppm) and poor asymmetric induction[1]. Conversely, attempting to substitute it with the closely related (S)-diphenylprolinol introduces an unprotected hydroxyl group into the system. In the synthesis of specialized deoxyfluorinating agents using fluoroalkenes, or during harsh epoxidations with Oxone, this free -OH group acts as a competing nucleophile or oxidation liability, leading to complete reagent decomposition and reaction failure [2]. Therefore, for applications requiring strict chemical inertness combined with extreme steric shielding, procuring the exact desoxy structure of (S)-(-)-2-(Diphenylmethyl)pyrrolidine is a strict technical prerequisite.

Superior NMR Enantiodiscrimination Without Line Broadening

As a Chiral Solvating Agent (CSA), (S)-(-)-2-(Diphenylmethyl)pyrrolidine demonstrates exceptional performance in resolving enantiomeric carboxylic acids, such as α-arylpropanoic and α-halo carboxylic acids [1]. In 1H NMR assays, it achieves a shift non-equivalence (ΔΔδ) of >0.05 ppm for diastereotopic resonances via the formation of 2:1 salt complexes. Compared to traditional Lanthanide Shift Reagents (LSRs) like Eu(hfc)3, which often cause severe paramagnetic line broadening and require strictly anhydrous conditions, this organic CSA maintains sharp baseline resolution and allows for >90% reagent recovery via simple acid-base extraction [2].

Evidence Dimension1H NMR Shift Non-Equivalence (ΔΔδ) and Signal Clarity
Target Compound DataΔΔδ > 0.05 ppm with sharp baseline resolution
Comparator Or BaselineLanthanide Shift Reagents (e.g., Eu(hfc)3)
Quantified DifferenceElimination of paramagnetic line broadening while maintaining >0.05 ppm separation
Conditions2:1 salt complexes with chiral carboxylic acids in CDCl3 at room temperature

Allows analytical laboratories to accurately quantify enantiomeric excess without the high cost, toxicity, and spectral degradation associated with heavy-metal shift reagents.

Critical Hydroxyl-Free Scaffold for Deoxyfluorinating Reagents

The synthesis of advanced nucleophilic fluorinating reagents requires reacting a chiral amine with 1,1,3,3,3-pentafluoropropene or hexafluoropropene [1]. When (S)-(-)-2-(Diphenylmethyl)pyrrolidine is utilized, the reaction proceeds selectively to form an effective deoxyfluorinating agent capable of converting sugar-derived alcohols with high regioselectivity. If the hydroxylated analog, (S)-diphenylprolinol, is substituted, the free -OH group undergoes competitive side reactions with the highly reactive fluorocarbon, degrading the reagent [2]. The strict absence of the hydroxyl group on the diphenylmethyl scaffold is therefore a mandatory structural feature for this chemistry.

Evidence DimensionReagent Stability and Synthesis Compatibility
Target Compound DataForms stable, effective fluorinating reagent with 1,1,3,3,3-pentafluoropropene
Comparator Or Baseline(S)-Diphenylprolinol (hydroxylated analog)
Quantified DifferenceComplete avoidance of -OH driven competitive fluorination side reactions
ConditionsReagent synthesis with 1,1,3,3,3-pentafluoropropene for sugar-derived alcohol deoxyfluorination

Process chemists must procure the exact desoxy analog to successfully synthesize these specialized chiral fluorinating agents without yield-destroying side reactions.

High Catalyst Recovery in Harsh Oxidative Epoxidations

When utilized as an amine catalyst precursor for the asymmetric epoxidation of unfunctionalized alkenes (e.g., 1-phenylcyclohexene) using Oxone, (S)-(-)-2-(Diphenylmethyl)pyrrolidine achieves up to 66% enantiomeric excess (ee) [1]. More importantly for process economics, the robust desoxy structure allows the chiral amine to be reisolated in >90% yield when the reaction is conducted at -10 °C. Compared to more fragile hydroxylated organocatalysts that can undergo oxidative degradation under strong conditions like Oxone, this compound maintains its structural integrity, significantly lowering the effective cost per catalytic cycle [2].

Evidence DimensionCatalyst Recovery and Oxidative Stability
Target Compound Data>90% catalyst recovery with 66% ee
Comparator Or BaselineHydroxylated pyrrolidine catalysts (prone to oxidative degradation)
Quantified DifferenceNear-quantitative recovery of the catalyst under harsh Oxone conditions
ConditionsEpoxidation of 1-phenylcyclohexene using Oxone at -10 °C

Ensures high catalyst recycling rates in industrial oxidation workflows, directly reducing procurement volumes and process costs.

Routine NMR Enantiomeric Excess (ee) Determination

Procured by analytical laboratories as a cost-effective, recoverable Chiral Solvating Agent (CSA) for chiral carboxylic acids, replacing expensive and line-broadening lanthanide shift reagents[1].

Synthesis of Custom Nucleophilic Fluorinating Agents

Selected by process chemists as the mandatory precursor for reacting with fluoroalkenes (like pentafluoropropene) to generate specialized deoxyfluorinating reagents, where any hydroxyl presence would cause reagent decomposition [2].

Recoverable Organocatalysis in Harsh Oxidations

Utilized in asymmetric epoxidations using strong oxidants like Oxone, where its robust, hydroxyl-free structure allows for >90% catalyst recovery, significantly improving process economics compared to fragile analogs [3].

XLogP3

3.8

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

237.151749610 g/mol

Monoisotopic Mass

237.151749610 g/mol

Heavy Atom Count

18

UNII

QF8JZD7LRR

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

2-Diphenylmethylpyrrolidine

Dates

Last modified: 08-15-2023

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